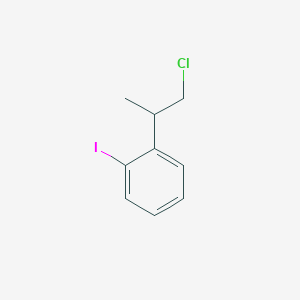

1-(1-Chloropropan-2-yl)-2-iodobenzene

Description

Structure

3D Structure

Properties

CAS No. |

113452-82-7 |

|---|---|

Molecular Formula |

C9H10ClI |

Molecular Weight |

280.53 g/mol |

IUPAC Name |

1-(1-chloropropan-2-yl)-2-iodobenzene |

InChI |

InChI=1S/C9H10ClI/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

VKOWZINVXYUQTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C1=CC=CC=C1I |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 1 Chloropropan 2 Yl 2 Iodobenzene

Reactivity of Aryl Halides in the Presence of Aliphatic Halide Functionality

The reactivity of 1-(1-chloropropan-2-yl)-2-iodobenzene is largely dictated by the interplay of its two halogen substituents and the nature of the carbon atoms to which they are attached. The aryl iodide bond is generally more reactive than the aryl chloride or bromide counterparts in many transformations, particularly in metal-catalyzed reactions. Conversely, the aliphatic chloride offers a site for nucleophilic substitution, though its reactivity can be influenced by the steric bulk of the adjacent aromatic ring.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects of Substituents

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the ring. In the case of this compound, we have two substituents to consider: the iodo group and the 1-chloropropan-2-yl group.

Iodo Group: Halogens are generally considered deactivating groups in EAS reactions due to their electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.comaakash.ac.in The resonance stabilization is most effective when the electrophile attacks the positions ortho and para to the halogen. organicchemistrytutor.comyoutube.com

1-Chloropropan-2-yl Group: This is an alkyl group, which is generally considered an activating group and an ortho-, para-director. libretexts.org The alkyl group donates electron density to the ring through an inductive effect, thereby increasing its nucleophilicity and making it more reactive towards electrophiles. libretexts.org

| Substituent | Electronic Effect | Directing Effect |

| Iodo (-I) | Inductively withdrawing (-I), Resonantly donating (+R) | Ortho, Para-directing (deactivating) |

| 1-Chloropropan-2-yl | Inductively donating (+I) | Ortho, Para-directing (activating) |

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negatively charged intermediate, known as the Meisenheimer complex. wikipedia.orgpressbooks.pub

In this compound, there are no strong electron-withdrawing groups on the aromatic ring. The iodo group is a halogen, and the alkyl group is electron-donating. Therefore, the potential for this compound to undergo SNAr via the addition-elimination mechanism is low under standard conditions. wikipedia.orgpressbooks.pub For SNAr to occur, harsh reaction conditions or the presence of a very strong nucleophile might be required, potentially proceeding through a benzyne (B1209423) intermediate. pressbooks.pub

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. wikipedia.orgnih.gov This is because the rate-determining step in SNAr is the initial attack of the nucleophile, which is favored by a more electronegative halogen that polarizes the C-X bond. nih.gov

Cross-Coupling Reactions Involving the Aryl Iodide Moiety with Chlorinated Alkyl Chains

The aryl iodide moiety in this compound is an excellent handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the chlorinated alkyl chain adds another layer of complexity and potential for further functionalization.

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions involving aryl halides. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.orgyoutube.com The reactivity of aryl halides in the oxidative addition step typically follows the order I > Br > Cl. libretexts.org Therefore, in this compound, the palladium catalyst will selectively react with the aryl iodide bond over the aryl C-H bonds and the aliphatic C-Cl bond. rsc.orgsioc-journal.cnscispace.com

This selectivity allows for a range of transformations, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, to be performed specifically at the 2-position of the benzene (B151609) ring, leaving the 1-(1-chloropropan-2-yl) group intact for subsequent modifications.

Table of Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Organoboron reagent | Biaryl |

| Heck Coupling | Alkene | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Aryl alkyne |

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org These reactions are often used for the formation of C-O, C-S, and C-N bonds. wikipedia.org Similar to palladium-catalyzed reactions, aryl iodides are generally more reactive than aryl bromides or chlorides in copper-mediated couplings. nih.gov

The Ullmann reaction typically requires high temperatures and stoichiometric amounts of copper, although modern protocols often use catalytic amounts of copper with appropriate ligands. wikipedia.orgunion.edu For this compound, a copper-catalyzed reaction with an alcohol, thiol, or amine would be expected to selectively form the corresponding ether, thioether, or amine at the 2-position of the aromatic ring.

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. acs.orgorgsyn.org Nickel catalysts can couple a wide range of electrophiles and nucleophiles and are particularly effective in reactions involving less reactive aryl chlorides and in cross-electrophile couplings. nih.govacs.org

In the context of this compound, nickel catalysis can be used to perform similar transformations to those achieved with palladium, such as Suzuki-Miyaura and Negishi couplings. acs.org Furthermore, nickel's unique reactivity may enable novel transformations that are not readily accessible with other catalysts. Mechanistic studies of nickel-catalyzed reactions suggest the involvement of various oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III), which can lead to complex reaction pathways. escholarship.orgsquarespace.comnih.gov The presence of both an aryl iodide and an alkyl chloride in the same molecule could lead to interesting selectivity or the potential for intramolecular coupling reactions under specific nickel-catalyzed conditions.

Reactivity of the Aliphatic Chloride Moiety

The chlorine atom is attached to a secondary carbon atom within the propan-2-yl chain, which significantly influences its reactivity in both substitution and elimination reactions. The large iodine atom at the ortho position of the benzene ring can exert steric hindrance and electronic effects on the reaction center.

The secondary nature of the alkyl chloride in this compound allows for the possibility of both SN1 and SN2 reaction mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is favored by strong, small nucleophiles and polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com The significant steric bulk of the ortho-iodophenyl group is expected to hinder the backside attack required for an SN2 reaction, thus reducing the reaction rate compared to a less substituted secondary alkyl chloride.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. The rate-determining step is the unimolecular dissociation of the leaving group. The secondary carbocation that would form from this compound can be stabilized by the adjacent phenyl ring through resonance.

The competition between SN1 and SN2 pathways can be illustrated by the hypothetical product distribution under different reaction conditions, as shown in the table below.

| Nucleophile | Solvent | Predominant Mechanism | Major Product | Minor Product(s) |

| Sodium Methoxide (NaOMe) | Dimethyl Sulfoxide (DMSO) | SN2 | 1-Iodo-2-(1-methoxypropan-2-yl)benzene | Prop-1-en-2-yl-2-iodobenzene (E2 product) |

| Methanol (MeOH) | Methanol (MeOH) | SN1 | 1-Iodo-2-(1-methoxypropan-2-yl)benzene | Prop-1-en-2-yl-2-iodobenzene (E1 product) |

| Sodium Azide (NaN3) | N,N-Dimethylformamide (DMF) | SN2 | 1-(1-Azidopropan-2-yl)-2-iodobenzene | Prop-1-en-2-yl-2-iodobenzene (E2 product) |

| Water (H2O) | Water (H2O) | SN1 | 1-(2-Iodophenyl)propan-1-ol | Prop-1-en-2-yl-2-iodobenzene (E1 product) |

This table presents expected outcomes based on general principles of organic chemistry and not on specific experimental data for this compound.

Elimination reactions of this compound would lead to the formation of an alkene, primarily 1-iodo-2-(prop-1-en-2-yl)benzene and potentially 1-iodo-2-(prop-2-en-1-yl)benzene. Similar to substitution reactions, both E1 and E2 mechanisms are possible.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process that is favored by strong, bulky bases. youtube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com The regioselectivity of the E2 reaction is governed by the nature of the base. A small, strong base like sodium ethoxide would favor the more substituted Zaitsev product (1-iodo-2-(prop-1-en-2-yl)benzene), while a bulky base like potassium tert-butoxide would favor the less substituted Hofmann product (1-iodo-2-(prop-2-en-1-yl)benzene) due to steric hindrance.

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore favored under similar conditions (weak base, polar protic solvent). The E1 reaction typically follows Zaitsev's rule, leading to the more substituted alkene. E1 reactions often compete with SN1 reactions.

The following table illustrates the expected major products from elimination reactions under different conditions.

| Base | Solvent | Predominant Mechanism | Major Alkene Product |

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | E2 | 1-Iodo-2-(prop-2-en-1-yl)benzene (Hofmann) |

| Sodium Ethoxide (NaOEt) | Ethanol | E2 | 1-Iodo-2-(prop-1-en-2-yl)benzene (Zaitsev) |

| Ethanol (EtOH), Heat | Ethanol | E1 | 1-Iodo-2-(prop-1-en-2-yl)benzene (Zaitsev) |

This table presents expected outcomes based on general principles of organic chemistry and not on specific experimental data for this compound.

Intramolecular Reactivity and Cyclization Pathways

The ortho-disposed iodo and 1-chloropropan-2-yl substituents on the benzene ring create the potential for intramolecular cyclization reactions to form five- or six-membered rings. Such reactions are often promoted by radical initiators or transition metal catalysts.

One plausible pathway is a radical-mediated cyclization. Homolytic cleavage of the carbon-iodine bond, which is weaker than the carbon-chlorine bond, could be initiated by a radical initiator (e.g., AIBN) or photochemically. The resulting aryl radical could then attack the aliphatic chain. However, a more likely scenario involves the formation of a radical on the aliphatic chain, followed by attack on the aromatic ring.

A more synthetically viable approach would be a transition-metal-catalyzed intramolecular coupling reaction. For instance, a palladium-catalyzed Heck-type reaction could be envisioned. In such a scenario, oxidative addition of the palladium(0) catalyst to the aryl iodide bond would form an arylpalladium(II) intermediate. Subsequent intramolecular insertion of the alkene (formed in situ via elimination or as a starting material) would lead to a cyclized intermediate, which could then undergo further reactions to yield a stable product.

Another possibility involves an intramolecular reductive cyclization. Treatment with a reducing agent, such as zinc dust or samarium(II) iodide, could generate a reactive organometallic intermediate that undergoes intramolecular cyclization.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 1 Chloropropan 2 Yl 2 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of 1-(1-Chloropropan-2-yl)-2-iodobenzene reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (multiplicity) of these aromatic protons are influenced by the positions of the iodo and the substituted propane (B168953) groups.

The aliphatic protons of the 1-chloropropan-2-yl side chain exhibit characteristic signals in the upfield region of the spectrum. The methine proton (CH) directly attached to the benzene ring would likely appear as a multiplet due to coupling with the adjacent methyl and chloromethyl protons. The diastereotopic protons of the chloromethyl group (CH₂Cl) would be expected to show a complex splitting pattern, further split by the adjacent methine proton. The terminal methyl protons (CH₃) would likely appear as a doublet, coupling with the neighboring methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 7.9 | m | - |

| CH (methine) | 3.5 - 4.0 | m | - |

| CH₂Cl (chloromethyl) | 3.6 - 3.8 | m | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region, typically between δ 120 and 150 ppm. The carbon atom bearing the iodine (C-I) is expected to be significantly downfield, while the carbon attached to the chloropropan-2-yl group would also be deshielded.

The aliphatic carbons of the side chain would appear in the upfield region. The methine carbon (CH) attached to the aromatic ring would be found in the range of δ 35-45 ppm. The chloromethyl carbon (CH₂Cl) would be deshielded by the electronegative chlorine atom, appearing around δ 45-55 ppm, while the methyl carbon (CH₃) would be the most shielded, resonating at approximately δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-I | ~95 |

| Aromatic C-C₃H₆Cl | ~145 |

| Aromatic CH | 127 - 140 |

| CH (methine) | 35 - 45 |

| CH₂Cl (chloromethyl) | 45 - 55 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methine proton and the protons of the adjacent methyl and chloromethyl groups, confirming the structure of the propan-2-yl side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aromatic ring and the aliphatic side chain. A key correlation would be observed between the methine proton of the side chain and the aromatic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the side chain and the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹.

C-I stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: These are predicted values and may be influenced by the physical state of the sample.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion. The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I is monoisotopic) would result in a characteristic pattern of peaks for the molecular ion and its fragments containing these halogens.

Common fragmentation pathways would likely involve the loss of a chlorine atom, an iodine atom, or cleavage of the C-C bonds in the aliphatic side chain. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound by distinguishing between ions of the same nominal mass but different elemental compositions. For this compound (C₉H₁₀ClI), HRMS would confirm this specific combination of atoms, providing a high degree of confidence in the compound's identity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry is a powerful technique used to determine the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent ion of this compound (with a molecular weight of approximately 280.53 g/mol ) would be isolated and then subjected to collision-induced dissociation. This process would break the molecule into smaller, charged fragments. The analysis of these fragments would provide valuable information about the connectivity of the atoms within the molecule.

Expected fragmentation pathways for this compound would likely involve the cleavage of the carbon-chlorine, carbon-iodine, and carbon-carbon bonds. For instance, the loss of a chlorine radical, an iodine radical, or parts of the chloropropyl side chain would result in characteristic fragment ions. However, without experimental data, a definitive fragmentation pathway and a corresponding data table cannot be constructed.

Table 1: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound No experimental data is available to populate this table.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and helps identify chromophores, which are the parts of a molecule that absorb light. The this compound molecule contains a substituted benzene ring, which is a known chromophore. The iodine and chloropropyl substituents on the benzene ring would be expected to influence the energy of the electronic transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

Specifically, the presence of the iodine atom, a heavy halogen, could lead to shifts in the absorption bands. The electronic transitions would likely be of the π → π* type, characteristic of aromatic systems. A detailed analysis would involve dissolving the compound in a suitable solvent (one that does not absorb in the same region) and recording the absorbance as a function of wavelength. The resulting spectrum would show one or more absorption bands, each corresponding to a specific electronic transition.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound No experimental data is available to populate this table.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the crystal lattice and the arrangement of the molecules within it.

This technique would provide highly accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the molecule's conformation in the solid state. Information about the crystal system, space group, and unit cell dimensions would also be obtained. Such data is fundamental for understanding intermolecular interactions and the packing of molecules in the solid state. Despite its power, no crystallographic data for this compound has been reported in the literature.

Table 3: Hypothetical X-ray Crystallographic Data for this compound No experimental data is available to populate this table.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (e.g., C-I, C-Cl) | Data not available |

| Bond Angles (e.g., C-C-I) | Data not available |

Computational Chemistry and Theoretical Studies on 1 1 Chloropropan 2 Yl 2 Iodobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical studies can predict a molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(1-Chloropropan-2-yl)-2-iodobenzene, DFT calculations would typically be used to determine its most stable three-dimensional shape (geometry optimization). These calculations would also map the potential energy surface, identifying low-energy conformations and the energy barriers between them. Such data is crucial for understanding the molecule's flexibility and preferred shapes. At present, no published DFT studies have been identified for this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO can provide insights into the molecule's stability and electronic excitation properties. Without specific calculations, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are unknown.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface. It helps to identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). This analysis is invaluable for predicting how the molecule will interact with other chemical species. No ESP analysis for this compound is currently available in the literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the step-by-step processes of chemical reactions. By modeling potential pathways, chemists can understand how reactants are converted into products and identify the factors that control the reaction's speed and outcome.

Transition State Analysis for Key Reaction Pathways

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Computational methods can be used to locate and characterize these transition states, providing crucial information about the energy barrier (activation energy) of a reaction. This information is essential for predicting reaction rates and understanding the feasibility of a particular reaction pathway. There are no published transition state analyses for reactions involving this compound.

Reaction Coordinate Scans

A reaction coordinate scan is a computational technique used to map the energy changes as a molecule transforms from reactants to products. This involves systematically changing a specific geometric parameter (like a bond length or angle) and calculating the energy at each step. The resulting energy profile can reveal the pathway of a reaction and the structures of any intermediates and transition states. As with other computational aspects, no reaction coordinate scans for this compound have been reported.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are frequently utilized to predict the spectroscopic signatures of molecules like this compound. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of newly synthesized compounds.

The primary spectroscopic parameters that can be computationally predicted include Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. For ¹H and ¹³C NMR spectra, theoretical calculations can estimate the chemical shifts of each unique atom. These calculations take into account the electron density around the nuclei, which is influenced by the presence of electronegative atoms like chlorine and iodine, as well as the anisotropic effects of the benzene (B151609) ring.

Similarly, the vibrational frequencies in an IR spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This allows for the prediction of the frequencies corresponding to the stretching and bending modes of the various bonds within the molecule, such as C-H, C-C, C-Cl, and C-I bonds, as well as the characteristic vibrations of the benzene ring.

UV-Vis spectra are predicted by calculating the electronic transition energies between the ground state and various excited states of the molecule. These calculations can help identify the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions, such as π→π* transitions within the aromatic ring.

Table 1: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.8-7.9 |

| Methine proton (CH): 3.5-4.0 | ||

| Methylene protons (CH₂Cl): 3.6-4.1 | ||

| Methyl protons (CH₃): 1.3-1.6 | ||

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 125-145 |

| Carbon-Iodo (C-I): ~95 | ||

| Methine carbon (CH): 40-50 | ||

| Methylene carbon (CH₂Cl): 50-60 | ||

| Methyl carbon (CH₃): 15-25 | ||

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C-H (aromatic) stretch: 3000-3100 |

| C-H (aliphatic) stretch: 2850-3000 | ||

| C=C (aromatic) stretch: 1450-1600 | ||

| C-Cl stretch: 650-800 | ||

| C-I stretch: 500-600 | ||

| UV-Vis Spectroscopy | λmax (nm) | ~200-210 and ~260-280 |

Note: The values presented in this table are hypothetical and based on typical ranges for similar chemical structures. Actual experimental values may vary.

Conformational Analysis of the Branched Alkyl Chain

The branched 1-chloropropan-2-yl side chain of this compound can adopt various spatial orientations, known as conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (local energy minima) and to determine the energy barriers to rotation between them.

Computational methods are particularly well-suited for this type of analysis. By systematically rotating the dihedral angles of the alkyl chain and calculating the potential energy at each step, a potential energy surface can be generated. From this surface, the low-energy conformers can be identified. The stability of these conformers is influenced by a combination of steric hindrance between bulky groups and electronic interactions.

For the 1-(1-chloropropan-2-yl) group, the key rotational barriers would be associated with the bond connecting the benzene ring to the isopropyl group and the bond within the propyl chain. The large iodine atom on the adjacent position of the benzene ring is expected to significantly influence the preferred orientation of the alkyl chain due to steric repulsion.

The results of a conformational analysis typically include the relative energies of the stable conformers and the transition state energies for their interconversion. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its reactivity and interactions with other molecules.

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180 | 0.00 | 75 |

| Gauche 1 | ~60 | 1.2 | 15 |

| Gauche 2 | ~-60 | 1.5 | 10 |

*Refers to the dihedral angle between the C-Cl bond and the C-Aryl bond. Note: The data in this table is illustrative and represents a plausible outcome of a computational conformational analysis.

Potential for Further Chemical Transformations and Complex Molecule Synthesis Using 1 1 Chloropropan 2 Yl 2 Iodobenzene As a Precursor

A Versatile Synthetic Intermediate in Organic Synthesis

1-(1-Chloropropan-2-yl)-2-iodobenzene serves as a versatile synthetic intermediate due to the distinct reactivity of its two halogenated sites. The aryl-iodide bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govwikipedia.org Simultaneously, the secondary alkyl chloride on the propane (B168953) chain can participate in nucleophilic substitution and elimination reactions. rsc.org This dual reactivity allows for a stepwise and controlled functionalization of the molecule, providing a pathway to diverse and complex target structures.

The strategic advantage of this intermediate lies in the ability to selectively address one functional group while leaving the other intact for subsequent transformations. For instance, the aryl-iodide can first be engaged in a cross-coupling reaction to build a more complex aromatic core, followed by modification of the chloropropane side chain. Conversely, the alkyl chloride can be substituted first, introducing a new functional group that might then direct or participate in a subsequent reaction at the aryl-iodide position. This level of control is highly sought after in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Strategies for Further Functionalization of the Aryl Ring

The 2-iodoaryl moiety of this compound is ripe for a multitude of chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of biaryl systems, the introduction of new carbon-carbon bonds, and the formation of carbon-heteroatom bonds.

One of the most powerful methods for aryl ring functionalization is the Suzuki-Miyaura coupling . This reaction would involve the palladium-catalyzed coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester. This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position of the benzene (B151609) ring. researchgate.net

Another key transformation is the Heck reaction , which would enable the formation of a new carbon-carbon bond by coupling the aryl iodide with an alkene in the presence of a palladium catalyst. mdpi.comchemrxiv.org This reaction is particularly useful for the synthesis of substituted styrenes and other vinylarenes. The intramolecular version of the Heck reaction is also a powerful tool for the construction of cyclic systems. organicreactions.orgwikipedia.org

The Sonogashira coupling provides a route to aryl alkynes by reacting the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper complexes. libretexts.orgmdpi.com These resulting aryl alkynes are themselves versatile intermediates for further transformations.

For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction would allow for the coupling of the aryl iodide with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents, to form arylamines. wikipedia.orgnih.gov

Below is a table summarizing these potential transformations:

| Reaction | Reagents | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | Biaryls, vinylarenes |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted alkenes |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl alkynes |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamines |

Strategies for Modifications at the Aliphatic Halide Moiety

The 1-chloropropan-2-yl side chain offers a distinct set of reactive possibilities, primarily centered around nucleophilic substitution and elimination reactions. The secondary nature of the alkyl chloride means that it can undergo both S_N1 and S_N2 type reactions, with the specific pathway being influenced by the choice of nucleophile, solvent, and reaction conditions. rsc.org

Nucleophilic Substitution Reactions would allow for the introduction of a wide variety of functional groups by displacing the chloride ion. Strong nucleophiles in polar aprotic solvents would favor an S_N2 mechanism, leading to inversion of stereochemistry if a chiral center is present. Common nucleophiles that could be employed include:

Azides (e.g., NaN₃): to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry.

Cyanides (e.g., NaCN): to form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxides (e.g., NaOR'): to synthesize ethers.

Thiolates (e.g., NaSR'): to form thioethers.

Amines (R'NH₂): to produce secondary amines.

Elimination Reactions , on the other hand, would lead to the formation of an alkene. The use of a strong, sterically hindered base would favor an E2 elimination, resulting in the formation of a double bond in the propyl chain. The regioselectivity of this elimination would depend on the specific base used and the stereochemistry of the substrate.

The competition between substitution and elimination is a key consideration in planning the synthetic route. Generally, strong, non-bulky bases/nucleophiles at lower temperatures favor substitution, while strong, bulky bases at higher temperatures favor elimination.

Application in the Construction of Multi-functional Organic Scaffolds and Chemical Building Blocks

The dual reactivity of this compound makes it an excellent precursor for the synthesis of multi-functional organic scaffolds and complex chemical building blocks. Through a sequence of reactions at both the aryl and alkyl positions, intricate molecules with defined three-dimensional structures can be assembled.

A particularly powerful application is in the synthesis of heterocyclic compounds through intramolecular cyclization reactions . By first modifying either the aryl or alkyl portion of the molecule to introduce a suitable nucleophile, a subsequent intramolecular reaction can lead to the formation of a new ring system.

For example, if the aryl iodide is first converted to an amine via a Buchwald-Hartwig amination, a subsequent intramolecular nucleophilic substitution of the alkyl chloride by the newly introduced amine could lead to the formation of a tetrahydroquinoline derivative. nih.govorganic-chemistry.org Tetrahydroquinolines are a common motif in many biologically active compounds.

Similarly, if the aryl iodide is transformed into a phenol, an intramolecular Williamson ether synthesis via nucleophilic attack of the phenoxide on the alkyl chloride would yield a chromane derivative. nih.gov Chromanes are another important class of heterocyclic compounds found in a variety of natural products and pharmaceuticals.

These examples highlight how this compound can serve as a linchpin in the construction of complex, multi-functional molecules. The ability to perform sequential and selective transformations at its two distinct reactive sites opens the door to a vast chemical space, making it a valuable tool for synthetic chemists.

Degradation Pathways and Environmental Chemical Transformations of Halogenated Alkanes and Arenes

Photochemical Degradation Mechanisms in Simulated Environments

Photochemical degradation is a key process in the environmental transformation of many organic pollutants, initiated by the absorption of solar radiation. For 1-(1-Chloropropan-2-yl)-2-iodobenzene, two primary sites for photochemical activity are the carbon-iodine (C-I) bond on the aromatic ring and the carbon-chlorine (C-Cl) bond on the alkyl side chain.

The energy of a chemical bond is a critical factor in determining its susceptibility to photolytic cleavage. The C-I bond is significantly weaker than the C-Cl bond. The average bond dissociation energy for a C-I bond in aromatic compounds is approximately 272 kJ/mol, whereas for a C-Cl bond in a secondary alkyl halide, it is around 341 kJ/mol. This difference in bond strength suggests that the primary photochemical event will be the homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical.

Subsequent reactions of the resulting 2-(1-chloropropan-2-yl)phenyl radical in the presence of hydrogen donors (e.g., water, organic matter) would lead to the formation of 1-chloro-2-(propan-2-yl)benzene. The iodine radical can be expected to participate in various atmospheric reactions.

Table 1: Comparative Bond Dissociation Energies

| Bond | Compound Type | Average Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| C-I | Aryl Iodide | ~272 |

| C-Cl | Secondary Alkyl Chloride | ~341 |

| C-H | Aromatic | ~469 |

This table provides generalized data for bond types found in this compound to illustrate relative bond strengths.

Chemical Hydrolysis and Solvolysis Pathways

Hydrolysis is a chemical transformation in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for hydrolysis is the secondary carbon-chlorine bond of the propan-2-yl group. Aryl halides, such as the iodobenzene (B50100) portion of the molecule, are generally resistant to hydrolysis under typical environmental conditions.

The hydrolysis of the 1-chloropropan-2-yl group can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. In an S(_N)1 reaction, the rate-determining step is the formation of a secondary carbocation, which is then attacked by a water molecule. In an S(_N)2 reaction, a water molecule directly displaces the chloride ion in a single step. chemistrysteps.com For secondary alkyl halides, both mechanisms are possible, and the predominant pathway is influenced by factors such as solvent polarity and the presence of other nucleophiles. acs.org

Given that water is a weak nucleophile, solvolysis (a reaction where the solvent is the nucleophile) of secondary alkyl chlorides often has S(_N)1 character, especially in polar protic solvents. chemistrysteps.comlibretexts.org The hydrolysis product would be 1-(1-hydroxypropan-2-yl)-2-iodobenzene.

Table 2: Factors Influencing Hydrolysis of Secondary Alkyl Halides

| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary, so both are possible. |

| Nucleophile | Weak (e.g., H(_2)O, ROH) | Strong (e.g., OH, CN) | In environmental waters, the nucleophile is weak (H(_2)O). chemistrysteps.com |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Environmental hydrolysis occurs in a polar protic solvent (water). libretexts.org |

| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) | Chloride is a reasonably good leaving group. |

Reductive Dehalogenation Processes

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom, a process often mediated by microorganisms in anaerobic environments or by certain chemical reductants. wikipedia.org In this compound, both the iodine and chlorine atoms are susceptible to reductive dehalogenation.

The carbon-halogen bond strength is a key determinant of the ease of reductive dehalogenation, with weaker bonds being more readily cleaved. As noted earlier, the C-I bond is significantly weaker than the C-Cl bond. Consequently, the iodine atom is expected to be removed preferentially under reducing conditions. This would result in the formation of 1-chloro-2-(propan-2-yl)benzene.

Further reduction could lead to the removal of the chlorine atom, yielding cumene (B47948) (isopropylbenzene). Microbial reductive dehalogenation is a well-documented process for a variety of halogenated compounds, often involving specific enzymes called dehalogenases. researchgate.net

Table 3: Relative Rates of Reductive Dehalogenation for Halogenated Compounds

| Halogen | Bond Type | Relative Reactivity |

|---|---|---|

| Iodine | Aryl | High |

| Bromine | Aryl | Medium |

| Chlorine | Aryl | Low |

This table illustrates the general trend of reactivity in reductive dehalogenation based on the halogen and bond type.

Oxidative Transformation Pathways

Oxidative transformations of this compound are most likely to occur at the alkyl side chain, specifically at the benzylic position (the carbon atom attached to the aromatic ring). The benzylic C-H bond is weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

Oxidation of the alkylbenzene side chain can be initiated by hydroxyl radicals in the atmosphere or by microbial enzymes in soil and water. A common pathway for the oxidation of alkylbenzenes involves the formation of a benzylic alcohol, which can be further oxidized to a ketone and then to a carboxylic acid. libretexts.orggoogle.com

For this compound, oxidation at the benzylic carbon would lead to the formation of 2-(2-iodophenyl)propan-2-ol. Further oxidation could potentially lead to the formation of 2-(2-iodophenyl)prop-1-ene through dehydration, or cleavage of the alkyl chain. The aromatic ring itself is generally more resistant to oxidative degradation than the alkyl side chain, but under strong oxidizing conditions, ring cleavage can occur. researchgate.net

Table 4: Potential Oxidative Transformation Products of the Alkyl Side Chain

| Reactant | Oxidizing Agent | Initial Product | Subsequent Products |

|---|---|---|---|

| This compound | Hydroxyl Radical/Enzymes | 2-(2-Iodophenyl)propan-2-ol | 2-(2-Iodophenyl)prop-1-ene, Acetophenone derivatives |

Conclusion and Outlook for Advanced Chemical Research on 1 1 Chloropropan 2 Yl 2 Iodobenzene

Summary of Key Findings and Contributions to Organic Chemistry

The exploration of 1-(1-Chloropropan-2-yl)-2-iodobenzene in organic chemistry, while not extensively documented in dedicated studies, presents a molecule with significant potential derived from its unique structural arrangement. The key findings related to this compound are largely inferred from the well-established reactivity of its constituent functional groups: the iodinated benzene (B151609) ring and the chlorinated propyl side chain.

The primary contribution of this molecule to organic chemistry lies in its potential as a versatile building block. The presence of two distinct halogen atoms, iodine and chlorine, at different positions allows for selective and sequential functionalization. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom the more reactive site for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of modern synthetic strategy, enabling the controlled construction of complex molecular architectures.

Furthermore, the ortho-disubstituted pattern of the aromatic ring, with a reactive iodine atom adjacent to a flexible alkyl chloride side chain, sets the stage for intramolecular cyclization reactions. This spatial arrangement is a valuable feature for the synthesis of various carbocyclic and heterocyclic ring systems, which are prevalent in pharmaceuticals and materials science.

While specific experimental data for this compound is sparse in publicly accessible literature, its value can be extrapolated from studies on analogous compounds. The fundamental principles of organic reactivity strongly suggest its utility in a range of synthetic applications.

Unexplored Reactivity and Synthetic Opportunities

The true potential of this compound lies in its unexplored reactivity and the synthetic opportunities it presents. Several avenues of research could yield novel and valuable chemical transformations.

A. Intramolecular Cyclization Reactions:

The proximity of the iodinated carbon and the chloropropyl side chain is a key feature that has yet to be fully exploited. Under appropriate conditions, intramolecular reactions could lead to the formation of various cyclic compounds. For instance, treatment with a strong base could potentially induce an intramolecular Williamson ether synthesis-type reaction if the chlorine were replaced by a hydroxyl group, or an intramolecular Heck-type reaction to form a six-membered ring containing a new carbon-carbon bond.

B. Sequential Cross-Coupling Reactions:

The differential reactivity of the C-I and C-Cl bonds offers significant opportunities for sequential cross-coupling. The more reactive C-I bond can be selectively functionalized using standard palladium- or copper-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings. nbinno.com The resulting intermediate, still bearing the less reactive C-Cl bond, can then undergo a second cross-coupling reaction under more forcing conditions, allowing for the introduction of two different substituents in a controlled manner.

C. Grignard and Organolithium Reagent Formation:

The reaction of the C-I bond with magnesium or lithium reagents could generate a Grignard or organolithium reagent, respectively. This would create a nucleophilic carbon center on the aromatic ring, which could then be reacted with a variety of electrophiles to introduce a wide range of functional groups. The stability of the chloropropyl side chain under these conditions would need to be carefully considered.

D. Synthesis of Halogenated Heterocycles:

Ortho-dihalo or ortho-halo-amino benzenes are common precursors for the synthesis of halogenated heterocycles. nih.govsigmaaldrich.com While this compound does not fit this exact template, modifications to the side chain, for example, conversion of the chloride to an amine or thiol, could open pathways to novel heterocyclic systems through intramolecular cyclization.

Future Directions in Mechanistic and Computational Investigations

To fully unlock the synthetic potential of this compound, detailed mechanistic and computational investigations are essential.

A. Mechanistic Studies of Selective Cross-Coupling:

Future research should focus on elucidating the precise reaction conditions required for selective mono-functionalization at the C-I bond. This would involve screening various catalysts, ligands, and reaction parameters to optimize selectivity and yield. Understanding the kinetic and thermodynamic factors governing the differential reactivity of the two halogen atoms is crucial.

B. Computational Modeling of Reaction Pathways:

C. Spectroscopic and Crystallographic Analysis of Intermediates and Products:

To complement mechanistic and computational studies, the isolation and characterization of reaction intermediates and products using advanced spectroscopic techniques (NMR, MS, IR) and X-ray crystallography are necessary. This will provide definitive structural information and confirm the outcomes of the investigated reactions.

Broader Implications for the Synthesis of Complex Halogenated Organic Compounds

The study of this compound has broader implications for the synthesis of complex halogenated organic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

A. Access to Novel Halogenated Scaffolds:

By providing a platform for selective and sequential functionalization, this compound can serve as a gateway to a wide array of novel, complex molecules containing multiple halogen atoms. The ability to precisely control the placement of different halogens is a powerful tool for fine-tuning the electronic and steric properties of a molecule.

B. Development of New Synthetic Methodologies:

Research into the reactivity of this compound could lead to the development of new synthetic methodologies for the construction of complex organic molecules. For example, the discovery of a novel intramolecular cyclization reaction could have broad applications beyond the synthesis of compounds derived from this specific starting material.

C. Contribution to the Library of Halogenated Building Blocks:

This compound is a valuable addition to the toolbox of halogenated building blocks available to synthetic chemists. Its unique combination of functional groups and their spatial arrangement makes it a useful starting material for the synthesis of a diverse range of target molecules.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(1-chloropropan-2-yl)-2-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen-lithium exchange or Grignard coupling. For example, halogen-lithium exchange using nBuLi at −130 °C with o-dihalobenzene derivatives (e.g., o-dibromobenzene) followed by quenching with chlorinated electrophiles (e.g., 1-chloropropane-2-yl precursors) achieves substitution at the ortho position. Reaction optimization, such as temperature control (−130 °C to prevent side reactions) and stoichiometric ratios (1:1.2 aryl halide:organolithium reagent), is critical to maximize yields (up to 85–87% in analogous systems) .

- Key Data :

| Parameter | Value/Procedure | Source |

|---|---|---|

| Reaction Temperature | −130 °C | |

| Yield Range | 26–87% (depending on method optimization) |

Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for characteristic splitting patterns (e.g., doublets for aromatic protons adjacent to iodine, δ ~7.3–7.8 ppm; multiplets for chloropropane substituents, δ ~1.5–2.5 ppm).

- <sup>13</sup>C NMR : Identify quaternary carbons bonded to iodine (~95–105 ppm) and chlorinated aliphatic carbons (~35–45 ppm).

- HRMS : Calculate exact mass for C9H11ClI (M<sup>+</sup>): 296.9612. Deviations >0.005 amu suggest impurities or incorrect assignments .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with hexanes/ethyl acetate (30:1 v/v) to separate nonpolar byproducts. For crystalline intermediates, recrystallization in ethanol at −20 °C improves purity (>98% GC). Monitor via TLC (Rf ~0.5 in hexanes/EA 10:1) .

Q. How do steric effects from the chloropropan-2-yl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky 1-chloropropan-2-yl group reduces electrophilicity at the iodine site, slowing Suzuki-Miyaura couplings. Use Pd(OAc)2 with SPhos ligand (2 mol%) in THF at 80 °C to enhance turnover. Comparative kinetic studies with less hindered analogs (e.g., 2-iodotoluene) show a 3x rate reduction due to steric hindrance .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict regioselectivity in catalytic functionalization of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311G**) to model transition states for C–I bond activation. Electron localization function (ELF) analysis identifies charge density shifts near iodine, guiding predictions for nucleophilic attack sites. Validate with experimental isotopic labeling (e.g., <sup>13</sup>C at the chloropropane position) .

- Key Data :

| Computational Parameter | Value/Outcome |

|---|---|

| ΔG<sup>‡</sup> (C–I activation) | ~25 kcal/mol (higher than non-hindered analogs) |

| ELF Charge at I | −0.45 e |

Q. What mechanistic insights explain contradictions in catalytic performance between homogeneous and heterogeneous systems for this compound?

- Methodological Answer : Heterogeneous catalysts (e.g., Pd/C) exhibit lower activity due to poor diffusion of the bulky substrate into porous structures. In situ XAS studies show Pd nanoparticle aggregation in the presence of steric groups, reducing active sites. Contrastingly, homogeneous catalysts (e.g., Pd(PPh3)4) maintain dispersion but require higher ligand loading to stabilize intermediates .

Q. How does the chloropropan-2-yl group impact photophysical properties in aryl iodide derivatives?

- Methodological Answer : UV-Vis spectroscopy (λmax ~290 nm) and time-resolved fluorescence reveal enhanced spin-orbit coupling from iodine, leading to triplet-state population. The chloropropane group introduces conformational rigidity, reducing non-radiative decay (quantum yield ΦF = 0.12 vs. 0.08 in flexible analogs). TD-DFT simulations correlate HOMO→LUMO transitions with experimental spectra .

Contradiction Analysis Framework

When conflicting data arise (e.g., unexpected byproducts in synthesis):

Hypothesis Testing : Compare IR spectra (e.g., absence of C–I stretch ~500 cm<sup>−1</sup> suggests incomplete substitution) .

Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediate trapping (e.g., lithium-aryl species in halogen-lithium exchange) .

Computational Validation : Use QSPR models to predict solubility/reactivity mismatches (e.g., poor solvent choice leading to premature crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.